molecular formula C22H21N3O2 B10897151 2-(2-{(E)-[2-(4-methylphenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide

2-(2-{(E)-[2-(4-methylphenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide

Cat. No.: B10897151
M. Wt: 359.4 g/mol
InChI Key: NBQXDTAHBHQIFS-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{[(E)-2-(4-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazone linkage, which is a functional group known for its versatility in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(E)-2-(4-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE typically involves the condensation of 4-methylphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a phenoxyacetyl chloride derivative under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(E)-2-(4-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(2-{[(E)-2-(4-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{[(E)-2-(4-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with various biomolecules, potentially inhibiting or modifying their activity. This interaction can affect molecular pathways involved in inflammation, microbial growth, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[(E)-2-(4-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE is unique due to its specific hydrazone linkage and phenoxyacetyl structure, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may offer different pharmacological profiles and applications in various fields.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-[2-[(E)-[(4-methylphenyl)hydrazinylidene]methyl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C22H21N3O2/c1-17-11-13-20(14-12-17)25-23-15-18-7-5-6-10-21(18)27-16-22(26)24-19-8-3-2-4-9-19/h2-15,25H,16H2,1H3,(H,24,26)/b23-15+

InChI Key

NBQXDTAHBHQIFS-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C/C2=CC=CC=C2OCC(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NN=CC2=CC=CC=C2OCC(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.